Methyltrienolone
Overview
Description
Metribolone, also known as methyltrienolone, is a synthetic and orally active anabolic-androgenic steroid. It is a derivative of nandrolone (19-nortestosterone) and is known for its high potency and strong binding affinity to the androgen receptor. Metribolone was never marketed for medical use due to its severe hepatotoxicity at low dosages, but it has been widely used in scientific research as a ligand in androgen receptor binding assays .
Mechanism of Action
Target of Action
Methyltrienolone, also known as Metribolone, is a synthetic non-aromatizable androgen and anabolic steroid . It primarily targets the Androgen Receptor (AR) . The AR plays a crucial role in the development and function of several tissues, including the prostate and skeletal muscle .
Mode of Action
Metribolone binds strongly to the androgen receptor, acting as a potent agonist . This binding triggers a series of events that lead to gene expression changes, promoting cell growth and differentiation . It is more potent in activating the androgen receptor than dihydrotestosterone .
Biochemical Pathways
The binding of Metribolone to the androgen receptor sets off a chain of events that can increase muscle mass or reduce body weight . It also has high affinity for the progesterone receptor (PR), and binds to the glucocorticoid receptor (GR) as well . The drug was identified as a potent antimineralocorticoid, with similar affinity for the mineralocorticoid receptor as aldosterone and spironolactone .
Pharmacokinetics
It’s known that metribolone has very low affinity for human serum sex hormone-binding globulin (shbg), which may influence its bioavailability .
Result of Action
The result of Metribolone’s action is the promotion of substantial muscle growth, strength, and endurance . It’s important to note that metribolone was found to produce signs of severe hepatotoxicity at very low dosages .
Action Environment
The action of Metribolone can be influenced by various environmental factors. It’s worth noting that Metribolone was never approved for medical use due to its liver toxicity, even at low doses .
Biochemical Analysis
Biochemical Properties
Methyltrienolone functions within the body by attaching to androgen receptors in cells throughout, including muscle, fat, bone, and brain . This binding sets off a chain of events that make these cells grow bigger or stronger, which can increase muscle mass or reduce body weight . In addition to the AR, this compound has high affinity for the progesterone receptor (PR), and binds to the glucocorticoid receptor (GR) as well .
Cellular Effects
This compound’s effects on hunger, energy levels, and fat oxidation assist in managing the metabolism of fats and carbohydrates . It also aids in the muscles’ uptake and storage of more glycogen . The performance and endurance of muscle cells can be significantly increased thanks to this substantial energy source . Additionally, erythropoietin can be released from the kidneys when this compound is stimulated, increasing the synthesis of red blood cells .
Molecular Mechanism
This compound is an agonist of the AR, with both anabolic and androgenic activity . It is one of the most potent AAS to have ever been synthesized, with 120 to 300 times the oral anabolic potency and 60 to 70 times the androgenic potency of the reference AAS methyltestosterone in castrated male rats . The drug was also identified as a potent inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) 1 and 2 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Metribolone is synthesized through the methylation of trenboloneThe reaction typically requires the use of strong methylating agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of metribolone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to verify the product’s purity .
Chemical Reactions Analysis
Types of Reactions: Metribolone undergoes several types of chemical reactions, including:
Oxidation: Metribolone can be oxidized to form various metabolites. This reaction is typically catalyzed by enzymes in the liver.
Reduction: The compound can also undergo reduction reactions, leading to the formation of different reduced metabolites.
Substitution: Metribolone can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which can have different biological activities compared to the parent compound .
Scientific Research Applications
Metribolone has been extensively used in scientific research due to its high potency and strong binding affinity to the androgen receptor. Some of its applications include:
Chemistry: Used as a ligand in androgen receptor binding assays to study the receptor’s binding characteristics.
Biology: Employed in studies investigating the role of androgens in various biological processes.
Medicine: Although not used clinically, metribolone has been studied for its potential therapeutic effects, particularly in the treatment of advanced breast cancer.
Industry: Utilized in the development of new anabolic-androgenic steroids and related compounds
Comparison with Similar Compounds
Trenbolone: Metribolone is a methylated derivative of trenbolone, sharing similar anabolic and androgenic properties but with higher potency.
Nandrolone: Both metribolone and nandrolone are derivatives of 19-nortestosterone, but metribolone has a stronger binding affinity to the androgen receptor.
Methyltestosterone: While both compounds are anabolic-androgenic steroids, metribolone is significantly more potent than methyltestosterone
Uniqueness: Metribolone’s uniqueness lies in its exceptionally high potency and strong binding affinity to the androgen receptor, making it one of the most potent anabolic-androgenic steroids ever synthesized. its severe hepatotoxicity limits its use to scientific research rather than clinical applications .
Properties
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCIJQPRIXGQOE-XWSJACJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034162 | |
Record name | Methyltrienolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
965-93-5 | |
Record name | Methyltrienolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=965-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metribolone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metribolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyltrienolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyltrienolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyltrienolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METRIBOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C323EGI97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of methyltrienolone?
A: this compound exhibits a high affinity for the androgen receptor (AR). [, , , ]
Q2: How does this compound exert its effects on cells?
A: Upon binding to the AR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. [, , ] The activated AR complex then binds to specific DNA sequences known as androgen response elements (AREs), ultimately regulating the transcription of target genes. [, , ]
Q3: What are the downstream effects of this compound-mediated AR activation?
A3: this compound, through AR activation, can influence a variety of cellular processes, including:
- Prostate-specific protein expression: In prostate cancer cell lines like LNCaP, this compound stimulates the production of prostate-specific antigen (PSA) mRNA and protein. []
- Growth and proliferation: Studies have shown that this compound can promote the growth of androgen-dependent tissues, such as the prostate and seminal vesicles in rats. []
- Metabolic regulation: Research suggests this compound may influence glucose metabolism and insulin sensitivity. [, ]
- Muscle protein synthesis: While not fully elucidated, some studies propose a potential role for this compound in influencing muscle protein synthesis. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C20H26O2 and a molecular weight of 302.45 g/mol.
Q5: Is there information available regarding this compound's material compatibility or stability under various conditions?
A5: The provided research papers primarily focus on the biological activity and receptor interactions of this compound. Information regarding its material compatibility and stability under various conditions is limited within these studies.
Q6: Does this compound possess any catalytic properties?
A6: this compound is not known to exhibit catalytic properties. It primarily functions as a ligand, binding to the AR and influencing gene expression.
Q7: Have computational methods been used to study this compound?
A: Yes, computational studies have been employed to investigate the binding of this compound to the androgen receptor. [, ] For instance, docking studies have been used to understand how the structure of this compound contributes to its high affinity for the AR. [, ]
Q8: How do structural modifications to this compound affect its activity?
A: Structural modifications, particularly around the 17β-hydroxyl group, influence this compound's interaction with the AR. [, ] For instance, the addition of bulky substituents can diminish its binding affinity. Studies have shown that the 17α-methyl group contributes to its resistance to metabolism and its long duration of action. [, , , , ]
Q9: What is known about the stability and formulation of this compound?
A9: The provided research papers primarily focus on this compound's in vitro and in vivo biological activity. Information about its stability under various conditions and formulation strategies is limited in these studies.
Q10: Are there specific SHE regulations pertaining to this compound?
A10: As a potent androgen with potential for misuse, this compound is often subject to regulations regarding its handling, storage, and distribution. Specific SHE regulations may vary depending on the country or region.
Q11: What is the ADME profile of this compound?
A: this compound is known to be well-absorbed after administration. [] Unlike testosterone, it does not bind significantly to sex hormone-binding globulin (SHBG) and is not susceptible to 5α-reductase metabolism. [] This contributes to its high potency and prolonged duration of action.
Q12: Has this compound shown efficacy in any in vitro or in vivo models?
A12: Yes, this compound has demonstrated efficacy in various experimental models:
- Cell-based assays: It effectively activates AR-mediated gene transcription in prostate cancer cell lines, such as DU-145 and LNCaP. [, ]
- Animal models: In rodent models, this compound maintains the weight of androgen-dependent tissues like the prostate and seminal vesicles, even at low doses. []
Q13: What are the known mechanisms of resistance to this compound?
A13: Although this compound is a potent androgen, resistance can develop. Potential mechanisms include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.